(4-(Ethylsulfonamido)phenyl)boronic acid

説明

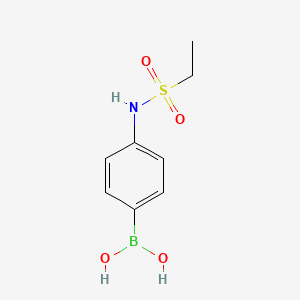

Structure

2D Structure

特性

IUPAC Name |

[4-(ethylsulfonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-7(4-6-8)9(11)12/h3-6,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGZKFSYJUXPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NS(=O)(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674478 | |

| Record name | {4-[(Ethanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-62-0 | |

| Record name | B-[4-[(Ethylsulfonyl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Ethanesulfonyl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Sulfonamidation of 4-Aminophenylboronic Acid

One widely used approach starts from 4-aminophenylboronic acid, which is subjected to sulfonamidation with ethylsulfonyl chloride or ethylsulfonyl derivatives to introduce the ethylsulfonamido group.

Step 1: Preparation of 4-Aminophenylboronic Acid

4-Aminophenylboronic acid can be synthesized via catalytic hydrogenation of 4-nitrophenylboronic acid, using palladium on carbon as a catalyst under mild hydrogen pressure (0.2–1 atm) in ethanol. This reduction typically yields the amine in high purity and yields (~95–99%) with melting points around 62–66°C.

Step 2: Sulfonamidation

The 4-aminophenylboronic acid is reacted with ethylsulfonyl chloride in an appropriate solvent (e.g., tetrahydrofuran or pyridine) under controlled temperature (0–25°C) to form (4-(ethylsulfonamido)phenyl)boronic acid. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, producing the sulfonamide linkage.

This step typically achieves yields around 70–80%, with purification by crystallization or chromatography.

Functional Group Interconversion via Halogenated Intermediates

An alternative approach involves:

- Starting from 4-bromophenylboronic acid or its derivatives.

- Introducing the ethylsulfonamido group via nucleophilic substitution or palladium-catalyzed coupling reactions.

For example, 4-bromophenylboronic acid can be converted to 4-(ethylsulfonamido)phenylboronic acid through:

- Formation of a sulfonamide intermediate by reaction with ethylsulfonamide under conditions promoting nucleophilic aromatic substitution.

- Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed to couple ethylsulfonamide with the aryl bromide, preserving the boronic acid functionality.

Detailed Experimental Findings and Conditions

Mechanistic Insights

Hydrogenation: The nitro group of 4-nitrophenylboronic acid is selectively reduced to an amine without affecting the boronic acid moiety, facilitated by mild hydrogen pressure and Pd/C catalyst.

Sulfonamidation: The nucleophilic amine attacks the electrophilic sulfur center of ethylsulfonyl chloride, forming a stable sulfonamide bond. The boronic acid remains intact due to mild reaction conditions.

Pd-Catalyzed Coupling: In Buchwald-Hartwig amination, the palladium catalyst facilitates the formation of a C–N bond between the aryl halide and ethylsulfonamide, enabling direct installation of the sulfonamide substituent.

Representative Synthetic Scheme

4-Nitrophenylboronic acid

| (Pd/C, H2, EtOH, reflux)

↓

4-Aminophenylboronic acid

| (Ethylsulfonyl chloride, THF, 0–25°C)

↓

this compound

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Hydrogenation + Sulfonamidation | High selectivity, mild conditions, scalable | Requires handling sulfonyl chlorides | 70–98 |

| Pd-Catalyzed Coupling | Direct functionalization, versatile for derivatives | Requires expensive catalysts, optimization needed | Variable (50–80) |

| Nucleophilic substitution on halogenated intermediates | Straightforward for some substrates | May require harsh conditions, risk of boronic acid degradation | Moderate |

Summary of Research Findings

The most reliable and widely reported method for preparing this compound is the two-step sequence of catalytic hydrogenation of 4-nitrophenylboronic acid followed by sulfonamidation with ethylsulfonyl chloride.

Alternative methods involving palladium-catalyzed amination provide routes to functionalize halogenated phenylboronic acids but require careful catalyst selection to maintain boronic acid integrity.

Reaction conditions are optimized to preserve the boronic acid moiety, which is sensitive to strong bases, high temperatures, and prolonged reaction times.

Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical or synthetic applications.

化学反応の分析

Types of Reactions: (4-(Ethylsulfonamido)phenyl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for coupling reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

科学的研究の応用

Drug Development

(4-(Ethylsulfonamido)phenyl)boronic acid has been investigated for its role in drug development, particularly in the synthesis of biologically active compounds. Its boronic acid moiety allows for the formation of stable complexes with diol-containing biomolecules, facilitating targeted drug delivery systems.

- Case Study : A study highlighted its use in synthesizing inhibitors for specific enzymes implicated in cancer progression. The compound was used to create a series of boron-containing compounds that showed promising inhibitory activity against cancer cell lines.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes, providing a mechanism for developing therapeutic agents.

- Data Table: Enzyme Inhibition Activity

Polymer Chemistry

The compound's unique properties have led to its application in polymer chemistry, particularly in the development of smart materials that respond to environmental stimuli.

- Self-Healing Polymers : Research has shown that incorporating this compound into polymer matrices can enhance self-healing properties through dynamic covalent bonding mechanisms.

Data Table: Properties of Smart Polymers

| Polymer Type | Self-Healing Efficiency (%) | Reference |

|---|---|---|

| Polyurethane with Boronic Acid | 85 | |

| Epoxy Resin with Boronic Acid | 90 |

Bioconjugation Techniques

In chemical biology, this compound is utilized for bioconjugation reactions, especially in labeling biomolecules or creating biosensors.

- Application Example : The compound has been used to develop fluorescent probes that selectively bind to specific sugars on cell surfaces, enabling targeted imaging techniques.

Data Table: Bioconjugation Applications

| Application | Target Molecule | Detection Method |

|---|---|---|

| Fluorescent Probe Development | Glycoproteins | Fluorescence Microscopy |

| Biosensor for Glucose | Glucose | Electrochemical Detection |

作用機序

The mechanism of action of (4-(Ethylsulfonamido)phenyl)boronic acid depends on its application:

Suzuki-Miyaura Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate.

類似化合物との比較

Key Observations:

- Steric Effects : Bulky substituents (e.g., piperidine in ) reduce solubility and reactivity in coupling reactions, whereas ethyl or methyl groups offer a balance between solubility and synthetic utility.

- Electronic Effects : Sulfonamide groups are electron-withdrawing, enhancing the Lewis acidity of the boronic acid moiety. This can improve binding to enzymes or transition states in inhibitors .

- Solubility : Ethylsulfonamido derivatives may exhibit better aqueous solubility compared to morpholine or piperidine analogs due to reduced steric hindrance and moderate lipophilicity .

Comparison with Other Boronic Acid Derivatives

Key Observations:

- Reactivity : Ethynyl and acetyl groups enable diverse reactivity (e.g., click chemistry, sensing), while sulfonamido groups prioritize enzyme targeting .

- Biological Activity : Hydroxynaphthyl derivatives show potent cytotoxicity (IC₅₀ < 0.2 µM) , but sulfonamido-substituted analogs may trade potency for selectivity due to targeted hydrogen bonding.

- Coupling Reactions : Sulfonamido groups are less problematic in cross-coupling than methylthio substituents, which can inhibit reactivity .

Table 3: Inhibitory and Cytotoxic Profiles of Boronic Acids

Key Observations:

- Solubility Challenges : Hydrophobic boronic acids (e.g., naphthyl derivatives) face precipitation issues in biological assays, limiting their utility .

- Enzyme Inhibition : Sulfonamido groups may enhance binding to enzymes like HDACs or β-lactamases via hydrogen bonding and electrostatic interactions .

Physical and Chemical Properties

- Solubility: Ethylsulfonamido derivatives are predicted to have moderate water solubility due to the polar sulfonamide group, though aggregation in media like RPMI cannot be ruled out .

- Stability : Boronic acids with electron-withdrawing groups (e.g., sulfonamido) are more resistant to protodeboronation, enhancing shelf life .

生物活性

(4-(Ethylsulfonamido)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug development and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other biomolecules. This property allows it to modulate enzyme activities and disrupt cellular processes. The compound is believed to interact with specific enzymes and receptors, influencing various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer cell proliferation and bacterial resistance mechanisms .

- Molecular Recognition: The compound can selectively bind to certain biological targets, enhancing its efficacy against pathogens .

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

- Antimicrobial Activity: Studies have shown that boronic acids can inhibit the growth of various bacteria, including resistant strains. The compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for developing new antibiotics .

- Anticancer Properties: Preliminary research suggests that this compound may inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects: Some studies indicate that boronic acids can modulate inflammatory responses, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

-

Antimicrobial Efficacy Against Clinical Strains:

- A study reported that phenylboronic acid derivatives, including this compound, showed significant inhibitory effects against class A carbapenemases KPC-2 and GES-5. These enzymes are responsible for antibiotic resistance in Gram-negative bacteria, highlighting the potential of these compounds in overcoming resistant infections .

- Cell Viability Assays:

- Inflammation Modulation:

Data Table: Summary of Biological Activities

Q & A

Q. What experimental strategies resolve discrepancies in catalytic activity data during cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies often arise from ligand-metal mismatches or solvent polarity. Systematic screening of ligands (e.g., BINAP vs. XPhos) and bases (K₂CO₃ vs. NaOtBu) is recommended. For example, K₂CO₃ in dioxane/water improves yields in Suzuki couplings, while DMF enhances Buchwald-Hartwig aminations. Kinetic profiling (e.g., time vs. conversion plots) identifies optimal conditions .

Q. How can electronic modulation of this compound improve its performance in stimuli-responsive drug delivery systems?

- Methodological Answer : Electron-withdrawing groups (e.g., sulfonamido) stabilize boronic acids in physiological conditions. For H₂O₂-responsive systems, the boronic ester linkage undergoes oxidative cleavage to release active drugs. Spectrophotometric monitoring (UV-vis at λ = 400 nm) and ¹H NMR (disappearance of δ 5.10 ppm peak) track release kinetics .

Q. What factors influence the stability of this compound under aqueous or oxidative conditions, and how can decomposition be minimized?

- Methodological Answer : Hydrolysis and oxidation are major degradation pathways. Stabilization strategies include using boronic esters (e.g., pinacol ester) or adding antioxidants (e.g., BHT). Accelerated stability studies (40°C/75% RH) with LC-MS monitoring reveal decomposition products like phenol derivatives. Storage under inert atmosphere (N₂) at −20°C extends shelf life .

Q. How can conductance studies inform the application of this compound in molecular electronics?

- Methodological Answer : Single-molecule junction conductance measurements (2D histograms at 100–200 mV) reveal electron transport properties. For 4-(methylthio)phenyl boronic acid, conductance increases with applied voltage due to enhanced charge delocalization. Similar studies can be adapted using scanning tunneling microscopy (STM) break-junction techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。